N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide
Description
N'-[(4-Chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is a synthetic benzohydrazide derivative featuring a 3,4,5-trimethoxy-substituted benzoyl group linked to a 4-chlorophenylcarbonyl hydrazide moiety. This compound belongs to a broader class of N-acylhydrazones, which are structurally characterized by a hydrazide bridge connecting aromatic or heterocyclic systems.
Properties
Molecular Formula |
C17H17ClN2O5 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N'-(4-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C17H17ClN2O5/c1-23-13-8-11(9-14(24-2)15(13)25-3)17(22)20-19-16(21)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
YBLRHBAFJNOOGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxybenzohydrazide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrazone Formation via Condensation
This compound readily reacts with aromatic aldehydes to form hydrazones under mild acidic conditions. For example, condensation with 4-fluoro-3-methoxybenzaldehyde in ethanol catalyzed by acetic acid yields N'-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]-4-chloro-N-(3,4,5-trimethoxybenzoyl)benzohydrazide (Fig. 1A) . Key characteristics include:
-
Reaction Conditions : Ethanol solvent, reflux (5–6 hr), 1:1 molar ratio of reactants.
-
Confirmation : IR spectra show C=N stretching at ~1592 cm⁻¹ and NH bands at 3316–3128 cm⁻¹ .
Cyclization to 1,3,4-Oxadiazoles
Intramolecular cyclization occurs in the presence of oxidative agents like iodine and HgO, forming 1,3,4-oxadiazole derivatives (Fig. 1B) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| I₂/HgO | Reflux, 2 hr | 5-Aryl-1,3,4-oxadiazole-2-carbonyl | 70–85% |
| POCl₃ | Dry DCM, 0°C → RT | 2-Methyl-5-(5-aryl-oxadiazole) derivatives | 65–78% |
Mechanistic Insight : Cyclization proceeds via elimination of one aroylhydrazone group followed by oxidative ring closure .
Acetylation of Hydrazide
The hydrazide NH group undergoes acetylation with acetic anhydride, forming N-acetyl derivatives.
-
Reaction : Hydrazide + Ac₂O → N-acetylated product.
-
Characteristics :
Hydrolysis to Carboxylic Acids
Under acidic or basic conditions, the hydrazide bond hydrolyzes to yield 3,4,5-trimethoxybenzoic acid and 4-chlorobenzoylhydrazine (Fig. 1C).
| Condition | Reagent | Products |
|---|---|---|
| Acidic | HCl (aq), reflux | Benzoic acid + Hydrazine hydrochloride |
| Basic | NaOH (aq), reflux | Sodium carboxylate + Free hydrazine |
Note : Hydrolysis rates depend on pH and temperature, with faster degradation under strong acidic conditions.
Oxidative Coupling Reactions
The compound participates in oxidative coupling with phenols or amines, forming dimeric structures. For instance, reaction with FeCl₃ yields bis-hydrazide derivatives via radical intermediates .
Biological Activity Correlation
Reaction products exhibit notable pharmacological properties:
-
Anticancer Activity : 1,3,4-Oxadiazole derivatives inhibit tubulin polymerization (IC₅₀ = 1.32–35.64 µM) .
-
Enzyme Activation : Hydrazones activate MAO-B (6.97-fold increase in Vₘₐₓ) .
Stability Considerations
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide have been synthesized and evaluated for their ability to inhibit cancer cell growth.
Anti-Glioma Activity
A significant application of this compound is its anti-glioma activity. Research indicates that certain derivatives exhibit potent inhibitory effects on glioblastoma cell lines. For instance, a study demonstrated that a specific derivative inhibited the growth of glioma cells by targeting the AKT signaling pathway, which is crucial for tumor growth and survival .
Table 1: EC50 Values of Selected Compounds Against Glioma Cells
| Compound | EC50 (μM) | Remarks |
|---|---|---|
| 4j | 20 ± 3 | Exhibited significant anti-glioma activity |
| MK-2206 | 2 ± 0.5 | Reference compound for comparison |
The compound 4j , a derivative of this compound, was found to specifically inhibit AKT2/PKBβ with an IC50 value of approximately 12 μM, indicating its potential as a targeted therapy for glioblastoma .
Biochemical Research Applications
Beyond its anticancer properties, this compound has applications in biochemical research.
Kinase Inhibition Studies
The compound has been utilized in studies aimed at understanding kinase inhibition dynamics. Screening against a panel of purified kinases revealed that it selectively inhibits AKT isoforms without inducing significant cytotoxicity in non-cancerous cells . This selectivity makes it a valuable tool for investigating the role of AKT in cancer biology.
Table 2: Kinase Inhibition Profile of Compound 4j
| Kinase | IC50 (μM) | Selectivity |
|---|---|---|
| AKT1 | 14 | High |
| AKT2 | 12 | High |
| Non-cancerous cells | >100 | Low |
Conclusion and Future Directions
This compound represents a promising candidate for further development in cancer therapeutics, particularly for glioblastoma treatment. Its ability to selectively inhibit key kinases involved in oncogenic signaling pathways positions it as an important compound in both medicinal chemistry and biochemical research.
Future studies should focus on:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic studies : Delving deeper into the molecular mechanisms underlying its anticancer effects.
- Structural modifications : Exploring analogs to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The bioactivity of 3,4,5-trimethoxybenzohydrazide derivatives is highly dependent on the substituents attached to the hydrazide nitrogen. Below is a detailed comparison with key analogs:
Substituent Effects on Apoptosis Induction
- N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) Exhibited potent apoptosis induction in HCT116 cells with an EC50 of 0.24 µM, a >40-fold increase in potency compared to the parent compound 2a (EC50 = 10.3 µM). The 4-bromo and 5-methyl groups on the indolinone ring enhance steric and electronic interactions with cellular targets . Demonstrated exceptional growth inhibition (GI50 = 0.056 µM), attributed to improved binding affinity to tubulin or caspase activation pathways .
- N'-(5-Bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (2a) The absence of a methyl group at the indolinone 5-position resulted in reduced potency (EC50 = 10.3 µM), highlighting the critical role of substituent positioning .
N'-Substituted Benzylidene-3,4,5-trimethoxybenzohydrazides
- Analogs with electron-withdrawing groups (e.g., 4-chloro, 5-bromo) showed enhanced cytotoxicity against leukemia and solid tumors compared to electron-donating substituents (e.g., methoxy) . For example, (E)-N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide (compound 3 in ) exhibited a stabilized crystal lattice due to intermolecular hydrogen bonding, which may influence solubility and bioavailability .
Mechanistic Diversity: Tubulin vs. Caspase Targeting
- Tubulin-Binding Analogs
- N-(10-Naphthyl)-3,4,5-trimethoxybenzohydrazide (12)
- Bound to the colchicine site of tubulin, inhibiting polymerization by sterically hindering β-tubulin’s T7 loop movement. This mechanism is distinct from apoptosis-inducing analogs and highlights the scaffold’s versatility . Quinoline-Containing Analogs (e.g., 19a)
Demonstrated antiproliferative activity via tubulin disruption, with GI50 values < 1 µM in breast cancer models .
Caspase-Dependent Apoptosis Inducers
Physicochemical Properties
- Lipophilicity and Solubility Aqueous solubility is a common challenge for 3,4,5-trimethoxybenzohydrazides. Polar derivatives (e.g., hydroxyl or carboxylate-substituted analogs) showed improved solubility but reduced membrane permeability .
Key Research Findings and Data Tables
Table 1: Bioactivity Comparison of Selected Analogs
Table 2: Structural and Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-chlorobenzoyl hydrazine. The resulting hydrazide can be purified through recrystallization or chromatography. The molecular structure is characterized by a hydrazone linkage that is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a related compound was evaluated for its ability to inhibit glioblastoma cell growth. The study found that it exhibited significant cytotoxic effects on glioma cells while sparing non-cancerous cells, indicating a selective mechanism of action against cancerous tissues .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 4j | Glioblastoma | 2.5 | High |
| Control | Non-cancerous | >10 | Low |
Kinase Inhibition
The compound has also been investigated for its role as a kinase inhibitor. Specifically, it was found to inhibit AKT2/PKBβ signaling pathways, which are crucial in oncogenic processes such as glioma progression. The inhibition of these pathways suggests potential therapeutic applications in targeting glioblastoma .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The compound's hydrazone moiety is believed to facilitate binding to target proteins involved in cell proliferation and survival pathways.
Case Studies
- Study on Glioblastoma : A study demonstrated that the compound effectively inhibited the formation of neurospheres from patient-derived glioma stem cells. This suggests that it may target cancer stem cells, which are often responsible for tumor recurrence .
- Kinase Profiling : Another investigation screened the compound against a panel of kinases and identified specific inhibitory activity against AKT2. This finding supports the hypothesis that targeting kinase pathways could be an effective strategy in cancer therapy .
Toxicity and Safety
In vitro studies have shown that this compound exhibits low cytotoxicity towards non-cancerous cells at concentrations effective against cancer cells. This selectivity is a desirable trait in drug development as it minimizes potential side effects associated with traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via hydrazide formation by reacting 3,4,5-trimethoxybenzoyl chloride with 4-chlorophenylhydrazine. Key steps include:
- Maintaining anhydrous conditions in tetrahydrofuran (THF) at 0–5°C during acyl chloride addition.
- Using triethylamine as a base to neutralize HCl byproducts.
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–3.9 ppm) and hydrazide NH signals (δ 9.2–10.1 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and hydrazide N–H bonds (~3200 cm⁻¹).
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and lattice parameters. Analog studies (e.g., CCDC 2032776) guide space group assignments (e.g., monoclinic P2₁/c) .
Q. What safety protocols are essential for handling hydrazide derivatives in laboratory settings?
- GHS Compliance : Use PPE (gloves, goggles) due to irritant properties (Category 2).
- Toxicity Data : Analog LD₅₀ values (oral, rat) >500 mg/kg suggest moderate toxicity; avoid inhalation and direct contact .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and supramolecular interactions?
- DFT Applications :
- Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict reactivity.
- Map electrostatic potentials to identify hydrogen-bonding sites (e.g., carbonyl oxygen as acceptor).
Q. What strategies address low yields in coupling reactions during synthesis?
- Catalytic Enhancements : Use N,N-dicyclohexylcarbodiimide (DCC) to activate carbonyl groups.
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yields (20% increase) by heating at 100°C under controlled pressure .
Q. How do structural modifications (e.g., methoxy groups) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Trimethoxy groups enhance lipophilicity (logP ~2.8), improving membrane permeability.
- Des-methoxy analogs show 3-fold lower activity in in vitro enzyme inhibition assays (e.g., IC₅₀ = 12 μM vs. 36 μM) .
Q. What crystallographic challenges arise during polymorph screening, and how are they resolved?
- Polymorph Identification : Use solvent-drop grinding with ethanol or DMSO to isolate stable forms.
- Diffraction Refinement : Apply SHELXL for anisotropic displacement parameters; R factors <0.05 are achievable for high-quality crystals .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
